molecular formula C12H14Cl2N2O B8716890 2,6-dichloro-N-cyclohexylnicotinamide

2,6-dichloro-N-cyclohexylnicotinamide

Cat. No.: B8716890
M. Wt: 273.15 g/mol
InChI Key: HNBYSLKKZHYUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-cyclohexylnicotinamide is a useful research compound. Its molecular formula is C12H14Cl2N2O and its molecular weight is 273.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

2,6-dichloro-N-cyclohexylpyridine-3-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-10-7-6-9(11(14)16-10)12(17)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)

InChI Key

HNBYSLKKZHYUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloronicotinic acid (5.005 g, 26.18 mmol) in DCM (60 ML) was added a few drops of DMF followed by the addition dropwise of oxalyl chloride (2.27 mL, 26.18 mmol). The reaction was stirred at room temperature for two hours until gas bubbling had stopped. The solvent was evaporated under reduced pressure to give an oil. DCM (60 mL) was added and the reaction mixture was cooled in an ice bath. Cyclohexylamine (5.98 mL, 52.36 mmol) was added slowly keeping the temperature below 15° C. The reaction was stirred at room temperature overnight.
Quantity
5.005 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.27 mL
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reactant
Reaction Step Two
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5.98 mL
Type
reactant
Reaction Step Three
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Quantity
60 mL
Type
solvent
Reaction Step Four

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